L-Arginine, glycyl-L-arginyl-
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Overview
Description
L-Arginine, glycyl-L-arginyl- is a dipeptide composed of the amino acids L-arginine and glycine. This compound is known for its various biological activities and potential therapeutic applications. L-arginine is an essential amino acid involved in numerous physiological processes, including protein synthesis, nitric oxide production, and immune function. Glycine, on the other hand, is a non-essential amino acid that plays a crucial role in the synthesis of proteins, nucleic acids, and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, glycyl-L-arginyl- typically involves the coupling of L-arginine and glycine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of L-Arginine, glycyl-L-arginyl- may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of amino acid coupling, deprotection, and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, glycyl-L-arginyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups of the peptide, potentially altering its biological activity.
Substitution: The amino and carboxyl groups of the peptide can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of L-Arginine, glycyl-L-arginyl- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from the reactions of L-Arginine, glycyl-L-arginyl- depend on the specific reaction conditions and reagents used. For example, oxidation of the guanidino group can produce nitric oxide, while substitution reactions can yield various peptide derivatives with modified functional groups .
Scientific Research Applications
L-Arginine, glycyl-L-arginyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Industry: Utilized in the development of peptide-based drugs and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Arginine, glycyl-L-arginyl- involves its interaction with various molecular targets and pathways. L-arginine is a precursor for the synthesis of nitric oxide, a potent vasodilator that plays a crucial role in regulating blood flow and blood pressure. The production of nitric oxide from L-arginine is catalyzed by the enzyme nitric oxide synthase (NOS). Additionally, L-arginine can modulate immune function by influencing the activity of immune cells and the production of cytokines .
Comparison with Similar Compounds
L-Arginine, glycyl-L-arginyl- can be compared with other similar dipeptides, such as:
Lysyl-aspartic acid: Another dipeptide with antimicrobial and anticancer properties.
L-arginyl-glycyl-L-aspartic acid: Known for its role in cell adhesion and signaling.
The uniqueness of L-Arginine, glycyl-L-arginyl- lies in its ability to produce nitric oxide and its potential therapeutic applications in cardiovascular and immune-related conditions .
Properties
CAS No. |
178440-08-9 |
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Molecular Formula |
C14H29N9O4 |
Molecular Weight |
387.44 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H29N9O4/c15-7-10(24)22-8(3-1-5-20-13(16)17)11(25)23-9(12(26)27)4-2-6-21-14(18)19/h8-9H,1-7,15H2,(H,22,24)(H,23,25)(H,26,27)(H4,16,17,20)(H4,18,19,21)/t8-,9-/m0/s1 |
InChI Key |
UPOJUWHGMDJUQZ-IUCAKERBSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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